molecular formula C6H4F3N B1195222 2-(Trifluoromethyl)pyridine CAS No. 368-48-9

2-(Trifluoromethyl)pyridine

Cat. No.: B1195222
CAS No.: 368-48-9
M. Wt: 147.1 g/mol
InChI Key: ATRQECRSCHYSNP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It consists of a pyridine ring substituted with a trifluoromethyl group at the second position. This compound is notable for its unique chemical properties, which are largely attributed to the presence of the trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

2-(Trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets. For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction affects the formation of new carbon-carbon bonds, influencing downstream effects in the biochemical pathways.

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound are thought to influence its biological activities .

Result of Action

The result of the action of this compound is seen in its applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. Additionally, the compound’s synthesis often involves reactions that need to be performed under specific conditions .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets . For instance, this compound derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with key signaling pathways that regulate cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound can bind to the active sites of enzymes, blocking their activity and preventing the catalysis of biochemical reactions . This binding often involves interactions between the trifluoromethyl group and amino acid residues in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its long-term activity . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate biochemical reactions . The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites . For example, this compound derivatives have been shown to inhibit enzymes involved in the synthesis of nucleotides, affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors, such as NADH and ATP, influencing energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments . Transporters, such as ABC transporters, can mediate the uptake and efflux of this compound, affecting its intracellular concentration and localization . Binding proteins can also influence the compound’s distribution by sequestering it in specific cellular regions .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

The synthesis of 2-(Trifluoromethyl)pyridine can be achieved through several methods:

    Direct Fluorination: One common method involves the direct fluorination of 2-methylpyridine using elemental fluorine or a fluorinating agent such as cobalt trifluoride.

    Trichloromethyl-Pyridine Route: Another method involves the exchange of chlorine atoms with fluorine atoms in trichloromethyl-pyridine.

    Building-Block Method: This method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block.

Chemical Reactions Analysis

2-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(Trifluoromethyl)pyridine has a wide range of applications in scientific research:

Properties

IUPAC Name

2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRQECRSCHYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190268
Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-48-9
Record name 2-(Trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,1,1-Trifluoromethyl)pyridine
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Record name 2-(Trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride (0.28 g, 1.08 mmol) was added to a stirred solution of 3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine (0.215 g, 1 mmol) in dry pyridine (3 mL), preheated to 50° C. The resulting mixture was cautiously heated to 75-90° C. and maintained at this temperature until nitrogen evolution ceased. The mixture was then poured onto water (30 mL) and extracted with dichloromethane (25 mL). The organic phase was separated, dried over anhydrous magnesium sulphate, filtered and evaporated to dryness. The resulting residue was purified by chromatography to afford 345-(3,4-dimethoxy-5-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)pyridine, 0.241 g (59%).
Name
3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine
Quantity
0.215 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In the same reaction vessel as used in Example 1, 15.82 g of pyridine and 7.83 g of trifluoromethyl iodide were mixed. The vessel was airtightly sealed and heated at 180° C. for 24 hours. After the reaction, the reactor was cooled to room temperature. Thereafter, the reaction mixture was removed from the cooled vessel and treated by following the procedure of Example 1. Consequently, there was obtained 1.17 g (19.90% of theoretical value) of trifluoromethyl pyridine. This substance was found to be a 48:41:11 mixture of α, β and γ isomers.
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
15.82 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)pyridine
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2-(Trifluoromethyl)pyridine
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2-(Trifluoromethyl)pyridine
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2-(Trifluoromethyl)pyridine
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2-(Trifluoromethyl)pyridine
Reactant of Route 6
2-(Trifluoromethyl)pyridine
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 2-(Trifluoromethyl)pyridine?

A1: this compound has the molecular formula C6H4F3N and a molecular weight of 147.10 g/mol. Spectroscopically, it exhibits characteristic peaks in 1H NMR, 13C NMR, and its microwave spectrum has been extensively studied. []

Q2: How does the trifluoromethyl group influence the structure of this compound?

A2: Microwave spectroscopy and computational studies reveal that the trifluoromethyl group in this compound leads to a Cs symmetry with a planar moment of inertia (Pcc) of 44.46 uÅ2. This substitution significantly impacts the electron distribution, as evidenced by the molecular electrostatic surface potential calculations. []

Q3: What are some efficient synthetic routes to access this compound derivatives?

A3: Several synthetic strategies have been developed:

  • High-temperature reaction: Reacting trifluoroacetonitrile and butadiene at high temperatures (475 °C) yields this compound. []
  • Organometallic reagents: Reacting 2-halopyridines, preferably the iodide, with trifluoromethyl organometallic reagents like CF3-Cu or generating difluorocarbene in the presence of Cu(I) can lead to the desired product. []
  • (Trifluoromethyl)trimethylsilane: A convenient method utilizes (trifluoromethyl)trimethylsilane with CuI and potassium fluoride to displace iodide in 2-iodopyridines. []
  • Multicomponent Kröhnke reaction: A recent approach involves reacting chalcones with 1-(3,3,3‐trifluoro‐2‐oxopropyl)pyridin‐1‐ium bromide and ammonium acetate to afford various 2‐(trifluoromethyl)pyridines. []

Q4: How does the presence of the trifluoromethyl group affect the reactivity of the pyridine ring in this compound?

A4: The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring:

  • Regioselective Metalation: Depending on the base and reaction conditions, selective lithiation and subsequent functionalization can be achieved at different positions of the pyridine ring. For instance, this compound can be selectively carboxylated at either the 3- or 6-position. []
  • Nucleophilic Addition: 3-(Trifluoromethyl)pyridine, unlike its 2-substituted counterpart, primarily undergoes nucleophilic addition followed by decomposition. []

Q5: Can this compound be used as a building block for more complex heterocycles?

A5: Yes, this compound serves as a valuable building block in heterocycle synthesis. For example, it can be transformed into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines, which are of interest for medicinal chemistry. [, ] Additionally, it can be used in the synthesis of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines. [, ]

Q6: Are there any reported biological activities associated with this compound derivatives?

A6: Yes, certain derivatives of this compound have shown promising biological activities:

  • COMT Inhibitors: Derivatives like 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide are recognized COMT inhibitors. []
  • PqsR Inverse Agonists: Studies have explored 2-(Trifluoromethyl)pyridines as potential virulence-attenuating inverse agonists targeting PqsR. []

Q7: Has this compound been used in the synthesis of drug candidates?

A7: Yes, 2-(Trifluoromethyl)nicotinic acid derivatives, accessible from simpler fluorinated precursors, serve as key intermediates in the synthesis of novel drug candidates, particularly COMT inhibitors. []

Q8: Is this compound toxic?

A8: While commercially available, this compound should be handled with caution. It is hygroscopic, malodorous, and air-sensitive. [] Moreover, a case study reported that inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, led to severe toxicity including methemoglobinemia and toxic encephalopathy. [] This highlights the potential health risks associated with exposure to this class of compounds.

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